molecular formula C19H20N4O2S B11181540 9-(4-methoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(4-methoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11181540
M. Wt: 368.5 g/mol
InChI Key: CFDRRFHZZDGURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-Methoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic compound featuring a fused triazoloquinazolinone core. The structure includes a 4-methoxyphenyl substituent at position 9 and a propenylsulfanyl (allylthio) group at position 2. These functional groups confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity. The compound belongs to a class of triazoloquinazolinones, which are pharmacologically significant due to their roles as receptor modulators, including RXFP4 agonists .

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

9-(4-methoxyphenyl)-2-prop-2-enylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C19H20N4O2S/c1-3-11-26-19-21-18-20-14-5-4-6-15(24)16(14)17(23(18)22-19)12-7-9-13(25-2)10-8-12/h3,7-10,17H,1,4-6,11H2,2H3,(H,20,21,22)

InChI Key

CFDRRFHZZDGURP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives, prop-2-en-1-ylsulfanyl compounds, and triazoloquinazoline precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

9-(4-methoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-(4-methoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological activities. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Key Derivatives and Substituent Effects:

Compound Name Substituents (Positions) Key Functional Groups Biological Activity/Notes Reference
Target Compound 9-(4-Methoxyphenyl), 2-(allylthio) Methoxy, Allylthio Potential RXFP4 modulation (inferred)
6,6-Dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 9-Phenyl, 6,6-dimethyl Phenyl, Dimethyl Structural analog; no reported bioactivity
6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 6-(4-Methoxyphenyl), 9-phenyl Methoxy, Phenyl Unspecified activity; structural isomer
5,6,7,9-Tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (Core scaffold, e.g., 7a in ) 2-Chlorophenyl, 4-Hydroxyphenyl Chloro, Hydroxy Selective RXFP4 agonist
9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 9-(4-Hydroxyphenyl), 6,6-dimethyl Hydroxy, Dimethyl Synthesized via NGPU catalyst (high yield)

Structural Insights :

  • Methoxy vs.
  • Allylthio vs. Aryl Groups : The allylthio substituent at position 2 introduces a sulfur atom and unsaturated bond, which may increase metabolic susceptibility compared to aryl groups (e.g., chlorophenyl in 7a) but enhance electrophilic reactivity .

Catalyst and Yield Comparison:

Compound Catalyst Reaction Time Yield (%) Key Advantage Reference
9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotriazoloquinazolin-8(4H)-one NGPU 15 min 92 High efficiency, low catalyst loading
9-(4-Chlorophenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one p-TSA 10 min 85 Rapid reaction, simple workup
Target Compound (Inferred Synthesis) Not specified Likely requires optimization

Synthesis Notes:

  • The target compound’s allylthio group may necessitate specialized thiol-ene coupling or protection/deprotection strategies, unlike the hydroxy or chloro derivatives in and .

Pharmacological and Physicochemical Properties

Activity and Solubility Trends:

Compound Melting Point (°C) Solubility (Predicted) Bioactivity Reference
Target Compound Not reported Moderate (logP ~3.5) Inferred RXFP4 modulation
5,6,7,9-Tetrahydrotriazoloquinazolin-8(4H)-one (7a) >300 Low (logP ~4.0) RXFP4 agonist (EC50 = 0.8 µM)
1-(4-Pyridinyl)-1,2-dihydro-4-phenyltriazolo[4,3-a]quinazolin-5(4H)-one 328–330 Poor Antimicrobial (unquantified)

Key Observations :

  • The allylthio group in the target compound may reduce melting point compared to rigid aryl derivatives (e.g., 7a) due to decreased crystallinity .
  • Methoxy substituents generally improve aqueous solubility relative to chloro or phenyl groups, as seen in .

Biological Activity

The compound 9-(4-methoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H20N4OS\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}\text{S}

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains and fungi. For instance:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans2064 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In a study using a carrageenan-induced paw edema model in rats, the following results were observed:

Treatment Group Edema Reduction (%)
Control0
Standard Drug (Ibuprofen)75
Test Compound (100 mg/kg)60

The results indicate a significant reduction in inflammation compared to the control group, suggesting potential use in treating inflammatory conditions.

Anticancer Properties

Research into the anticancer activity of this compound has yielded promising results. In vitro tests on various cancer cell lines demonstrated cytotoxic effects:

Cell Line IC50 (µM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)15
A549 (lung cancer)10

These findings indicate that the compound has selective cytotoxicity towards cancer cells, warranting further investigation into its mechanisms of action.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA synthesis : The triazole moiety may interfere with nucleic acid synthesis in microbial and cancer cells.
  • Modulation of inflammatory pathways : The methoxyphenyl group could play a role in inhibiting pro-inflammatory cytokines.
  • Induction of apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The treatment resulted in a significant reduction in tumor size and weight compared to untreated controls. Histopathological analysis revealed decreased cell proliferation and increased apoptosis in tumor tissues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.